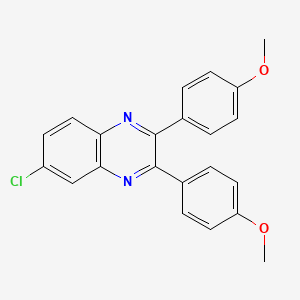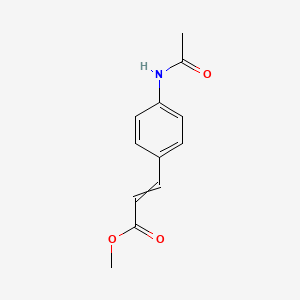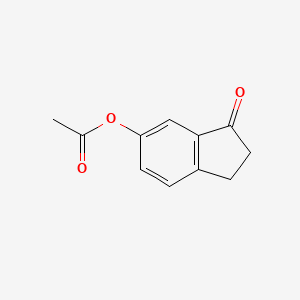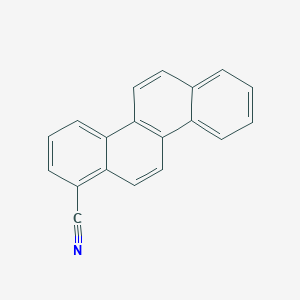
Chrysene-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chrysene-1-carbonitrile is an organic compound with the molecular formula C19H11N It is a derivative of chrysene, a polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of chrysene-1-carbonitrile typically involves the cyanation of chrysene derivatives. One common method is the reaction of chrysene with cyanogen bromide (BrCN) in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyanation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Chrysene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chrysene-1-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield chrysene-1-amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted chrysene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Chrysene-1-carboxylic acid.
Reduction: Chrysene-1-amine.
Substitution: Various halogenated chrysene derivatives.
Applications De Recherche Scientifique
Chrysene-1-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of chrysene-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The nitrile group (-CN) can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The aromatic rings provide a planar structure that can intercalate with DNA or interact with other aromatic systems, affecting biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chrysene: The parent compound, a polycyclic aromatic hydrocarbon with four fused benzene rings.
Phenanthrene: A similar PAH with three fused benzene rings.
Benz[a]anthracene: Another PAH with four fused benzene rings, but with a different ring fusion pattern.
Uniqueness
Chrysene-1-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activities compared to its parent compound chrysene and other similar PAHs. The nitrile group enhances its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
36288-23-0 |
|---|---|
Formule moléculaire |
C19H11N |
Poids moléculaire |
253.3 g/mol |
Nom IUPAC |
chrysene-1-carbonitrile |
InChI |
InChI=1S/C19H11N/c20-12-14-5-3-7-17-16(14)10-11-18-15-6-2-1-4-13(15)8-9-19(17)18/h1-11H |
Clé InChI |
SJXMJONNWFLQQN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C(C=CC=C43)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



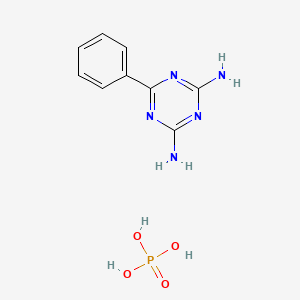

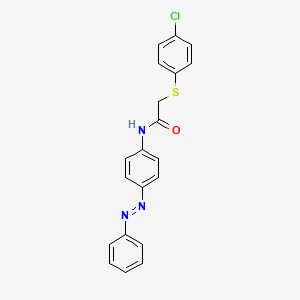

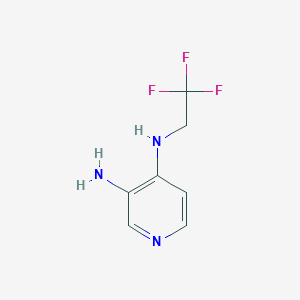
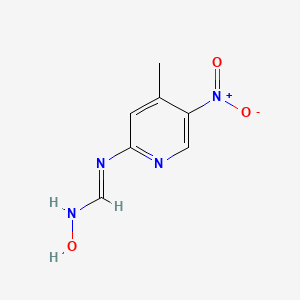
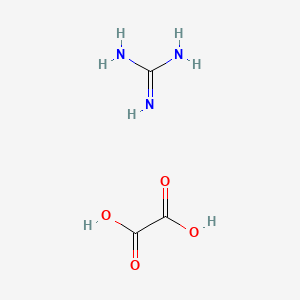
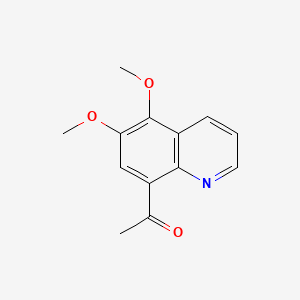
![(4-Methylphenyl)[4-(propan-2-yl)phenyl]methanone](/img/structure/B14133416.png)
